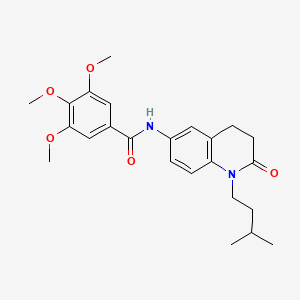

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

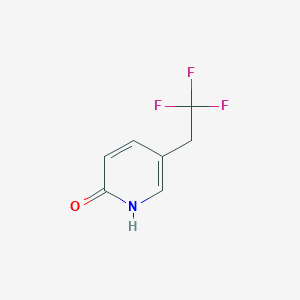

“N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide” is a synthetic compound that belongs to the class of quinoline derivatives1.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it’s noted that its unique structure allows for diverse experimentation, making it valuable in drug discovery, organic synthesis, and medicinal chemistry23.Molecular Structure Analysis

The molecular formula of this compound is C24H30N2O5 and its molecular weight is 426.5131.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, it’s mentioned that the compound has diverse reactivity, which makes it useful in various scientific research applications4.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, the molecular formula and weight have been provided1.Scientific Research Applications

Rh(III)-Catalyzed Oxidative Olefination

- Rakshit et al. (2011) reported on the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, which is a process relevant to the synthesis of tetrahydroisoquinolinone products. This research demonstrates the compound's utility in the field of organic synthesis and its versatility in chemical reactions (Rakshit, Grohmann, Besset, & Glorius, 2011).

Evaluation in Tumor Proliferation Imaging

- Dehdashti et al. (2013) explored the use of a related compound in evaluating tumor proliferation in humans. They assessed its safety and dosimetry in PET imaging for patients with malignant neoplasms, correlating tumor uptake with proliferation indices (Dehdashti et al., 2013).

Synthesis of Isoquinolin-1-(2H)-ones

- Guastavino, Barolo, and Rossi (2006) described a one-pot synthesis process for 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones. Their work highlights the compound's significance in the synthesis of complex organic molecules (Guastavino, Barolo, & Rossi, 2006).

Identification of Human Metabolites

- Umehara et al. (2009) investigated the metabolites of a related compound in human urine, plasma, and feces, offering insights into its metabolism and potential applications in drug development (Umehara et al., 2009).

Pharmacological Effects Studies

- Miller et al. (1975) conducted a study on the pharmacological effects of fragmented derivatives of tetrahydroisoquinolines, including compounds related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide. Their research provides insights into the compound's pharmacological properties (Miller, Kador, Venkatraman, & Feller, 1975).

Condensation Reactions

- Hanumanthu et al. (1976) explored the condensation of o-aminobenzamide with aldehydes and Schiff bases, leading to the formation of tetrahydroquinazolines. This research adds to the understanding of the chemical behavior of related compounds (Hanumanthu, Seshavatharam, Ratnam, & Rao, 1976).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. It’s important to note that this compound is intended for research use only678.

Future Directions

The future directions for this compound are not explicitly mentioned in the search results. However, it’s noted that the compound has significant potential in various fields of research and industry9104.

properties

IUPAC Name |

3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-15(2)10-11-26-19-8-7-18(12-16(19)6-9-22(26)27)25-24(28)17-13-20(29-3)23(31-5)21(14-17)30-4/h7-8,12-15H,6,9-11H2,1-5H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTLETTWXZZYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)

![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)

![[1-(Benzylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2452513.png)

![3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452515.png)

![3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2452518.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2452523.png)

![N-(2,4-difluorophenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2452526.png)

![N-(4-bromo-3-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2452529.png)